ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate is a sulfur-containing imidazole derivative characterized by:
- Imidazole core: Substituted with a benzyl group at position 1 and a hydroxymethyl group at position 3.
- Thioacetate side chain: An ethyl ester-linked thioacetate group at position 2.
This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
ethyl 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-20-14(19)11-21-15-16-8-13(10-18)17(15)9-12-6-4-3-5-7-12/h3-8,18H,2,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPKNNKFGNOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of “ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate” are currently unknown. This compound is a synthetic derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of applications. .
Mode of Action
Given its imidazole core, it may interact with its targets in a manner similar to other imidazole derivatives. .
Biochemical Analysis
Biochemical Properties
The biochemical properties of ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate are not yet fully understood due to the limited available research. The compound’s structure suggests potential interactions with various enzymes, proteins, and other biomolecules. The benzyl group and imidazole ring may interact with aromatic amino acids in proteins through pi-stacking interactions. The sulfanyl group could potentially form disulfide bonds with cysteine residues in proteins.
Cellular Effects
The cellular effects of this compound are currently unknown. Based on its structure, it could potentially influence cell function by interacting with various cellular components. For instance, the compound could affect cell signaling pathways, gene expression, and cellular metabolism through its interactions with proteins and enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The compound’s imidazole ring could potentially interact with metal ions in enzymes, influencing their activity.
Metabolic Pathways
The compound could potentially be metabolized by enzymes that can process its benzyl, imidazole, or sulfanyl groups.
Biological Activity
Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate (CAS Number: 478031-86-6) is a synthetic compound that belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, which may have applications in pharmaceuticals and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) are of interest for treating diseases associated with oxidative stress .
- Antimicrobial Properties : Similar imidazole derivatives have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties for this compound .
Study on Antioxidant Activity
A study investigating the structure-activity relationship (SAR) of imidazole derivatives revealed that modifications at the sulfur atom significantly enhance antioxidant potency. For instance, oxidation of sulfur increased activity threefold, indicating that this compound may exhibit enhanced antioxidant properties through similar modifications .
Antimicrobial Activity Assessment
In vitro tests have been conducted on related compounds, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 500 μM to 1170 μM in cell cultures . While specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential antioxidant and antimicrobial activity |
| N-Ethyl-2-(2-benzylthio)-5-(hydroxymethyl)-1H-imidazol | Similar structure without sulfanyl group | Moderate antimicrobial activity |
| N-Ethyl-2-(3-fluorobenzylthio)-5-(hydroxymethyl)-1H-imidazol | Contains fluorine; increased metabolic stability | Enhanced pharmacological profile |
Comparison with Similar Compounds
Substituent Variation at Position 5 of the Imidazole Ring
Key Observations :
Core Heterocycle Modifications
Key Observations :
Side Chain and Ester Group Variations
Key Observations :
- Thioacetate esters (target compound) may act as prodrugs, releasing free thiols upon hydrolysis, which can interact with biological thiol targets.
- Sulfonamide linkages () provide rigidity and direct binding to enzyme active sites but lack the hydrolytic versatility of esters.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous imidazole derivatives are synthesized by reacting sulfanyl acetates with imidazole precursors under reflux in ethanol or glacial acetic acid (GAA) (). Optimization includes adjusting solvent polarity (e.g., ethanol vs. dioxane), stoichiometry of reagents (e.g., 1.2 eq hydrazine hydrate for hydrazide formation ), and reaction duration (e.g., 2–16 hours depending on substituents ). Monitoring via TLC (e.g., chloroform:methanol 7:3 ) ensures reaction completion. Recrystallization in methanol or ethanol improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., S–S stretching in sulfanyl groups ).
- NMR (¹H/¹³C) to verify substituent positions, such as benzyl protons (δ 4.5–5.0 ppm) or hydroxymethyl signals (δ 3.5–4.0 ppm) .
- Elemental analysis to validate empirical formulas (e.g., <0.4% deviation from calculated values ).
- TLC/HPLC for purity assessment (≥98% purity criteria ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of imidazole derivatives with sulfanyl acetate groups?
- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituents on the imidazole ring) or assay conditions. Strategies include:
- Comparative bioassays under standardized protocols (e.g., MIC testing for antibacterial activity ).
- Structural analysis via X-ray crystallography to correlate activity with molecular conformation (e.g., torsion angles in sulfanyl-acetate moieties ).
- SAR studies to isolate the impact of functional groups (e.g., replacing benzyl with isopropyl to assess hydrophobicity effects ).
Q. What computational methods aid in understanding the electronic structure and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites (e.g., HOMO-LUMO gaps in thiazole-triazole hybrids ).
- Molecular docking identifies potential binding modes with biological targets (e.g., imidazole derivatives docked into enzyme active sites ).
- MD simulations assess stability in solvated environments, critical for drug design .
Q. What strategies are effective for modifying the hydroxymethyl or benzyl groups to enhance physicochemical properties?
- Methodological Answer :
- Functional group interconversion : Oxidize hydroxymethyl to carboxylate for increased solubility .
- Protection/deprotection : Use acetyl groups to temporarily block hydroxymethyl during synthesis .
- Benzyl substitution : Replace benzyl with electron-withdrawing groups (e.g., nitro) to alter electronic effects, monitored via Hammett plots .
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of sulfanyl-acetate and imidazole moieties?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths/angles (e.g., C–S bond distances ~1.8 Å in sulfanyl linkages ). For this compound, compare with structurally similar imidazole derivatives (e.g., 1-methyl-1H-imidazole-2-sulfonamide ) to validate intramolecular interactions (e.g., hydrogen bonding involving hydroxymethyl ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodological Answer : Variability often stems from:
- Catalyst choice : Base catalysts (e.g., K₂CO₃) vs. acid conditions (e.g., GAA) influence nucleophilic substitution efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol .
- Workup protocols : Precipitation in ice-water vs. slow crystallization affects yield and purity . Systematic optimization via DoE (Design of Experiments) is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
